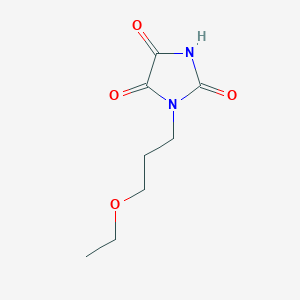
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione typically involves the reaction of imidazolidine-2,4,5-trione with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The specific pathways involved depend on the context of its use in research or therapeutic applications .
類似化合物との比較
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives, such as:
- 1-(2-Hydroxyethyl)imidazolidine-2,4,5-trione
- 1-(3-Methoxypropyl)imidazolidine-2,4,5-trione
- 1-(4-Butoxybutyl)imidazolidine-2,4,5-trione
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications .
生物活性
1-(3-Ethoxypropyl)imidazolidine-2,4,5-trione is a substituted imidazolidinetrione that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their ability to interact with various biological targets, particularly in metabolic pathways. Research has indicated that compounds in this class may serve as inhibitors of key enzymes, offering potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 757219-91-3
This compound features an imidazolidine ring substituted with an ethoxypropyl group and three keto groups, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of pyruvate carboxylase (PC), an enzyme involved in gluconeogenesis and fatty acid synthesis. The compound exhibits mixed-type inhibition concerning pyruvate and noncompetitive inhibition with respect to ATP. This selectivity suggests that it may have minimal off-target effects on related enzymes such as human carbonic anhydrase II and guanidine carboxylase .
Biological Activity and Research Findings
Recent studies have explored the biological activity of various substituted imidazolidinetriones, including this compound. Key findings include:
- Inhibition Potency : In silico screening has identified this compound as a potent inhibitor of pyruvate carboxylase with IC50 values ranging from 3 to 12 μM for related compounds in the series .
- Passive Permeability : Several imidazolidinetriones demonstrate high passive permeability across artificial membranes, indicating their potential for oral bioavailability .
- Selectivity : Notably, these compounds do not inhibit metalloenzymes or other biotin-dependent enzymes, which enhances their therapeutic potential by reducing the likelihood of side effects .
Case Studies
Several case studies have been documented that highlight the efficacy of imidazolidinetriones in various biological contexts:
- Metabolic Disorders : In a study focusing on metabolic disorders, the administration of imidazolidinetriones led to significant reductions in blood glucose levels in diabetic models through the inhibition of gluconeogenesis .
- Cancer Research : Another study demonstrated that these compounds could inhibit tumor growth in xenograft models by targeting metabolic pathways essential for cancer cell proliferation .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| This compound | Pyruvate Carboxylase | 3 - 12 | Inhibition of gluconeogenesis |
| Other Substituted Imidazolidinetriones | Various | Varies | Potential anticancer effects |
特性
IUPAC Name |
1-(3-ethoxypropyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-5-3-4-10-7(12)6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEJVRGNWQXNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














